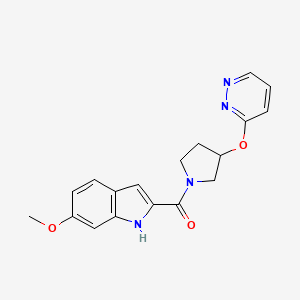

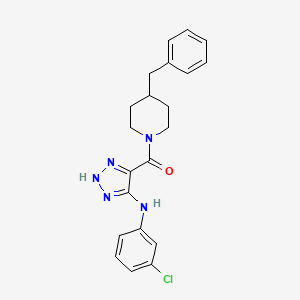

(6-methoxy-1H-indol-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(6-methoxy-1H-indol-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C20H21N3O2 . It has a molecular weight of 335.4 g/mol . The compound is characterized by a 2D structure and a 3D conformer .

Molecular Structure Analysis

The compound has a complex structure that includes an indole ring, a pyridazin ring, and a pyrrolidin ring . The InChI string and Canonical SMILES provide a detailed representation of its molecular structure .Physical And Chemical Properties Analysis

This compound has several computed properties, including a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 3 . It also has a Topological Polar Surface Area of 58.2 Ų and a Heavy Atom Count of 25 .Aplicaciones Científicas De Investigación

Scientific Research Applications of Indole Derivatives

Indole derivatives are a group of compounds that have shown a wide range of biological activities and have applications in various fields of scientific research. Below are six unique applications, each detailed in its own section.

Antihypertensive Agents: Indole derivatives have been studied for their potential as antihypertensive agents. For example, aldosterone synthase inhibitors derived from indole compounds can lower arterial blood pressure without affecting cortisol secretion .

Antiviral Agents: Some novel indolyl and oxochromenyl xanthenone derivatives have shown promise as anti-HIV agents through molecular docking studies .

Plant Hormones: Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants and plays a crucial role in plant growth and development .

Anticancer Agents: Indole derivatives have been synthesized and evaluated for their binding affinity to Bcl-2 family proteins and antiproliferative activity against various cancer cell lines, showing potential as anticancer agents .

Treatment of Disorders: The application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention. They show various biologically vital properties that could be beneficial for treating cancer cells and microbes .

Synthesis of Biologically Active Compounds: Indoles, both natural and synthetic, are used in the synthesis of biologically active compounds. For example, Fischer indole synthesis is used to create compounds with potential therapeutic applications .

[Discovery of N‑5-(6-Chloro-3-cyano-1-methyl‑1H‑indol-2-yl)-pyridin-3 … A brief review of the biological potential of indole derivatives Synthesis of indole derivatives as prevalent moieties present in … Design, synthesis and anticancer activity studies of novel indole …

Direcciones Futuras

While specific future directions for this compound are not mentioned in the literature, indole derivatives, in general, have been highlighted for their potential in the treatment of various disorders . Therefore, further exploration and development of this compound could be a potential area of interest.

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . These can include pathways related to inflammation, cancer, HIV, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Pharmacokinetics

The pharmacokinetic properties of indole derivatives can vary widely depending on their specific chemical structure . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic potential.

Result of Action

Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .

Propiedades

IUPAC Name |

(6-methoxy-1H-indol-2-yl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-24-13-5-4-12-9-16(20-15(12)10-13)18(23)22-8-6-14(11-22)25-17-3-2-7-19-21-17/h2-5,7,9-10,14,20H,6,8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJEUBUIBYIBYMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)OC4=NN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopropyl-2-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]pyridazin-3-one](/img/structure/B2990696.png)

![2,3-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2990701.png)

![Tert-butyl 5-amino-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxylate](/img/structure/B2990704.png)

![3-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2990706.png)

![Ethyl 9-bromo-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2990709.png)

![(E)-2-cyano-3-(4-ethoxyanilino)-N-(2-methylphenyl)-3-[2-oxo-2-(1-phenylethylamino)ethyl]sulfanylprop-2-enamide](/img/structure/B2990713.png)

![N-methyl-2-(methylsulfanyl)-N-{[2-(piperidin-1-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2990715.png)